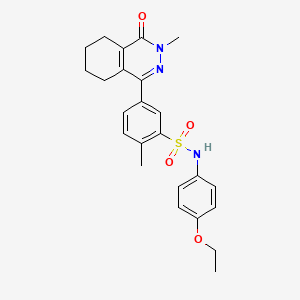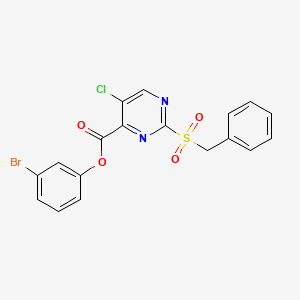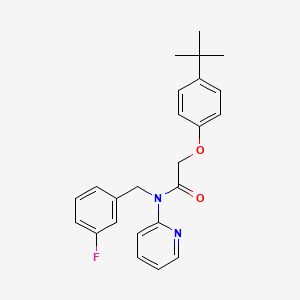![molecular formula C25H25ClN2O4S B11301910 7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11301910.png)
7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, methylsulfanyl, and morpholinyl groups, contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials, such as substituted phenols and pyrroles.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the methylsulfanyl group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.
Incorporation of the morpholinyl group: This can be done through nucleophilic substitution or addition reactions using morpholine or its derivatives.
Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.
化学反応の分析
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways.
類似化合物との比較
7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic core and exhibit diverse biological activities.
Quinolone derivatives: These compounds are known for their pharmaceutical and biological activities.
Triazole derivatives: These compounds have a five-membered ring with three nitrogen atoms and show versatile biological activities.
The uniqueness of 7-CHLORO-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C25H25ClN2O4S |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
7-chloro-1-(4-methylsulfanylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25ClN2O4S/c1-33-18-6-3-16(4-7-18)22-21-23(29)19-15-17(26)5-8-20(19)32-24(21)25(30)28(22)10-2-9-27-11-13-31-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |
InChIキー |
VJGBWVPVSPSUIA-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11301830.png)

![7-(2,4-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11301836.png)



![3-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11301856.png)
![2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11301867.png)
![N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline](/img/structure/B11301874.png)
![N-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11301879.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11301889.png)
![Cyclopropyl(4-{2-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11301898.png)
![2,4-dichloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11301925.png)
![2-(4-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11301927.png)
